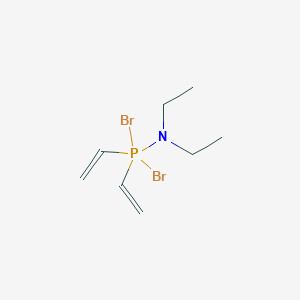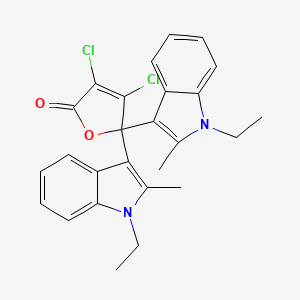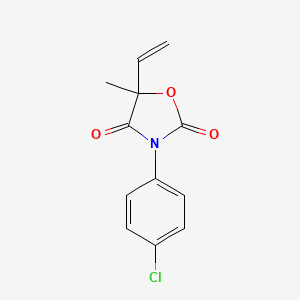![molecular formula C37H32N2O3 B14498906 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]- CAS No. 63430-57-9](/img/structure/B14498906.png)
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl(4-methylphenyl)amino]-3’-methyl-2’-[(4-methylphenyl)amino]- is a complex organic compound with a unique spiro structure This compound is characterized by its fused ring system, which includes isobenzofuran and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl(4-methylphenyl)amino]-3’-methyl-2’-[(4-methylphenyl)amino]- typically involves multi-step organic reactions. One common method includes the reaction of N1-{4-[1-(4-fluorophenyl)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine with 5(6)-fluorescein-isothiocyanate . The reaction is carried out in an acetic acid medium at room temperature, followed by oxidative cleavage to obtain the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl(4-methylphenyl)amino]-3’-methyl-2’-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted spiro compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl(4-methylphenyl)amino]-3’-methyl-2’-[(4-methylphenyl)amino]- is used as a fluorescent probe in various analytical techniques . Its unique structure allows it to emit fluorescence, making it useful in detecting and quantifying different analytes.
Biology
In biological research, this compound is employed in fluorescence microscopy and imaging studies. It helps in visualizing cellular structures and tracking biological processes in real-time.
Medicine
In medicine, the compound’s fluorescent properties are utilized in diagnostic assays and imaging techniques. It aids in the detection of specific biomolecules and the monitoring of disease progression.
Industry
In the industrial sector, Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl(4-methylphenyl)amino]-3’-methyl-2’-[(4-methylphenyl)amino]- is used in the development of fluorescent dyes and pigments. Its stability and brightness make it suitable for various applications, including textiles and coatings.
Mechanism of Action
The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl(4-methylphenyl)amino]-3’-methyl-2’-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound’s fluorescence is a result of its ability to absorb light and emit it at a different wavelength . This property is exploited in various assays and imaging techniques to detect and visualize target molecules.
Comparison with Similar Compounds
Similar Compounds
- Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxamide, N- [6- [ (2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3’,6’-dihydroxy-3-oxo-
- Spiro[isobenzofuran-1(3H),9’-[1H,5H,9H,11H,15H]xantheno[2,3,4-ij:5,6,7-i’j’]diquinolizine]-5-carboxylic acid
Uniqueness
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl(4-methylphenyl)amino]-3’-methyl-2’-[(4-methylphenyl)amino]- stands out due to its specific functional groups and spiro structure. These features contribute to its unique fluorescence properties and make it highly valuable in various scientific and industrial applications.
Properties
CAS No. |
63430-57-9 |
|---|---|
Molecular Formula |
C37H32N2O3 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
6'-(N-ethyl-4-methylanilino)-3'-methyl-2'-(4-methylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C37H32N2O3/c1-5-39(27-16-12-24(3)13-17-27)28-18-19-31-35(21-28)41-34-20-25(4)33(38-26-14-10-23(2)11-15-26)22-32(34)37(31)30-9-7-6-8-29(30)36(40)42-37/h6-22,38H,5H2,1-4H3 |
InChI Key |
NBGXBMYIFVBGPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=C(C(=C6)NC7=CC=C(C=C7)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


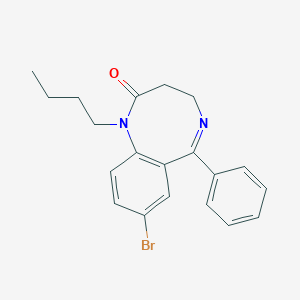
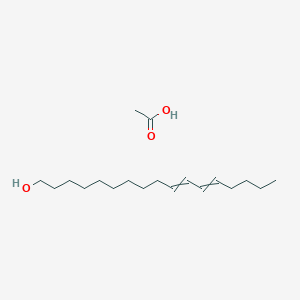
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)

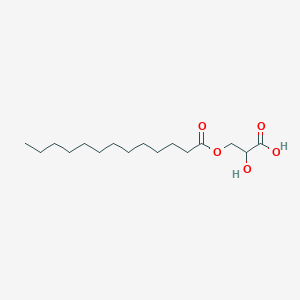

![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)

